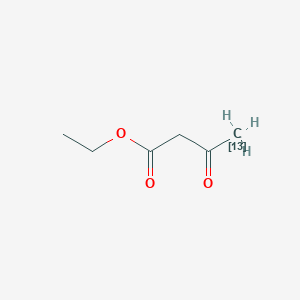

Ethyl acetoacetate-4-13C

Cat. No. B018694

Key on ui cas rn:

100548-44-5

M. Wt: 131.13 g/mol

InChI Key: XYIBRDXRRQCHLP-VQEHIDDOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 2.6 kg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was azeotropically distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in a separator

|

WASH

|

Type

|

WASH

|

|

Details

|

The oily product was then washed with water, sodium bicarbonate solution

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over calcium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heptane-benzene solvent removed under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining oil was distilled under high vacuum over a packed column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

From the distillation there

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C)C=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 2.6 kg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was azeotropically distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in a separator

|

WASH

|

Type

|

WASH

|

|

Details

|

The oily product was then washed with water, sodium bicarbonate solution

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over calcium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heptane-benzene solvent removed under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining oil was distilled under high vacuum over a packed column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

From the distillation there

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C)C=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 2.6 kg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was azeotropically distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in a separator

|

WASH

|

Type

|

WASH

|

|

Details

|

The oily product was then washed with water, sodium bicarbonate solution

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over calcium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heptane-benzene solvent removed under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining oil was distilled under high vacuum over a packed column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

From the distillation there

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C)C=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 2.6 kg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was azeotropically distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in a separator

|

WASH

|

Type

|

WASH

|

|

Details

|

The oily product was then washed with water, sodium bicarbonate solution

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over calcium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heptane-benzene solvent removed under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining oil was distilled under high vacuum over a packed column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

From the distillation there

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C)C=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03941841

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].CCCCCCC.C1C=CC=CC=1>[Cl-].[Zn+2].[Cl-].O>[C:1]([O:7][CH2:8][CH3:10])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[O:9]=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11] |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 2.6 kg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was azeotropically distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in a separator

|

WASH

|

Type

|

WASH

|

|

Details

|

The oily product was then washed with water, sodium bicarbonate solution

|

WASH

|

Type

|

WASH

|

|

Details

|

after washing

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried over calcium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heptane-benzene solvent removed under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining oil was distilled under high vacuum over a packed column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

From the distillation there

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC(=O)C)(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(C)C=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |